molecular formula C19H15ClN4O6S B2662999 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450336-49-9

5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2662999
CAS RN: 450336-49-9
M. Wt: 462.86
InChI Key: FBELJMGQGZCAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a unique chemical with the linear formula C14H11ClN2O4 . It has a molecular weight of 306.708 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research on compounds with similar structural motifs has been directed towards the discovery of new therapeutic agents. For instance, studies have synthesized and evaluated compounds for their potential as anti-inflammatory, analgesic, and anticancer agents. These efforts aim to identify molecules with selective biological activities, such as COX-2 inhibition, which could lead to the development of new medications with fewer side effects. The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown analgesic and anti-inflammatory activities, with some compounds exhibiting significant inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Organic Synthesis and Chemical Transformations

In the realm of organic synthesis, research has focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. For example, the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones involved several chemical transformations, starting from 5-chloro-2-nitrobenzoic acid. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of such molecules in cancer research (Hour et al., 2007).

Antimicrobial and Antiviral Research

Compounds with the thieno[3,4-c]pyrazol motif have also been explored for their antimicrobial and antiviral properties. For example, synthesis and characterization of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were undertaken to evaluate their antibacterial activity against various bacterial strains. Among these compounds, some exhibited significant antibacterial activity, suggesting their potential use in combating bacterial infections (Rai et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O6S/c1-30-17-7-2-11(20)8-14(17)19(25)21-18-15-9-31(28,29)10-16(15)22-23(18)12-3-5-13(6-4-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELJMGQGZCAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.